Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride
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Overview
Description
Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C6H12ClF6NO2. It is known for its unique properties due to the presence of trifluoromethoxy groups, which impart significant chemical stability and reactivity. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethanol with amines under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-containing compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl)amine
- 2,2’-Bis(trifluoromethyl)benzidine
- Trifluoromethoxy-substituted amines
Comparison: Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1286744-01-1 |
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Molecular Formula |
C6H10ClF6NO2 |
Molecular Weight |
277.59 g/mol |
IUPAC Name |
bis[2-(trifluoromethoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C6H9F6NO2.ClH/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12;/h13H,1-4H2;1H |
InChI Key |
KYOCEWNKJJUWJY-UHFFFAOYSA-N |
SMILES |
C(COC(F)(F)F)NCCOC(F)(F)F.Cl |
Canonical SMILES |
C(COC(F)(F)F)[NH2+]CCOC(F)(F)F.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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